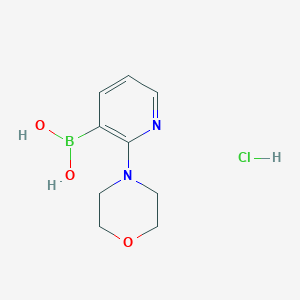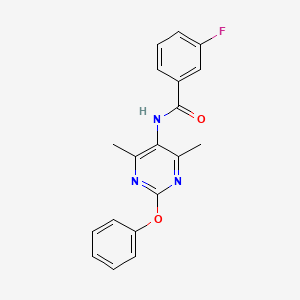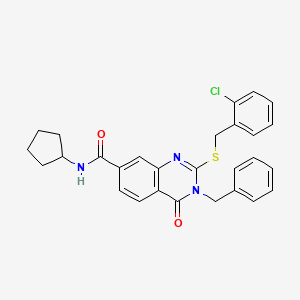
2-Morpholinopyridine-3-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinopyridine-3-boronic acid hydrochloride typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is catalyzed by a palladium complex and proceeds under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinopyridine-3-boronic acid hydrochloride can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic acid derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield boronic esters or acids.
Scientific Research Applications
2-Morpholinopyridine-3-boronic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholinopyridine-3-boronic acid hydrochloride in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with the halide .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridine-3-boronic acid hydrochloride
- 2-Methylpyridine-3-boronic acid
- 2-Methylpyridine-3-boronic acid hydrochloride
Uniqueness
2-Morpholinopyridine-3-boronic acid hydrochloride is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3,13-14H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWXPZWHSRBZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCOCC2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2841058.png)
![2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2841060.png)
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B2841063.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2841080.png)
